CX614

Beschreibung

Eigenschaften

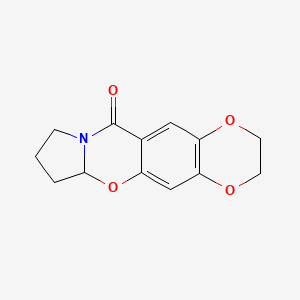

IUPAC Name |

4,7,11-trioxa-16-azatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3(8),9-trien-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c15-13-8-6-10-11(17-5-4-16-10)7-9(8)18-12-2-1-3-14(12)13/h6-7,12H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQEPVMAYUINZRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2N(C1)C(=O)C3=CC4=C(C=C3O2)OCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30912324 | |

| Record name | 2H,3H,6aH-pyrrolidino(2'',1''-3',2')1,3-oxazino(6',5'-5,4)benzo(e)1,4-dioxan-10-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30912324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191744-13-5 | |

| Record name | 2,3,6a,7,8,9-Hexahydro-11H-1,4-dioxino[2,3-g]pyrrolo[2,1-b][1,3]benzoxazin-11-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191744-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H,3H,6aH-pyrrolidino(2'',1''-3',2')1,3-oxazino(6',5'-5,4)benzo(e)1, 4-dioxan-10-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191744135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H,3H,6aH-pyrrolidino(2'',1''-3',2')1,3-oxazino(6',5'-5,4)benzo(e)1,4-dioxan-10-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30912324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CX614 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87V631480W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Ampakine CX614: A Technical Guide to its Discovery, Mechanism, and Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

CX614 is a potent member of the ampakine class of drugs, known for its role as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Developed by Cortex Pharmaceuticals, this compound has garnered significant interest for its potential therapeutic applications in a range of neurological disorders, including neurodegenerative diseases, depression, and schizophrenia.[1] This technical guide provides a comprehensive overview of the discovery of this compound, its mechanism of action, and its effects on neuronal signaling pathways, with a particular focus on its ability to modulate Brain-Derived Neurotrophic Factor (BDNF) expression. While a detailed, publicly available synthesis protocol for this compound remains proprietary, this document outlines a hypothetical synthesis pathway based on established organic chemistry principles for analogous heterocyclic structures. All available quantitative data has been summarized, and key experimental protocols are detailed to facilitate further research and development.

Discovery and Chemical Properties

This compound, scientifically known as 2H,3H,6aH-pyrrolidino(2,1-3',2')1,3-oxazino(6',5'-5,4)benzo(e)1,4-dioxan-10-one, is a structurally complex small molecule developed by Cortex Pharmaceuticals as part of their research into ampakines.[1] These compounds are designed to enhance glutamatergic neurotransmission by modulating AMPA receptors.

| Identifier | Value |

| IUPAC Name | 2H,3H,6aH-pyrrolidino(2,1-3',2')1,3-oxazino(6',5'-5,4)benzo(e)1,4-dioxan-10-one |

| Alternative Name | 2,3,6a,7,8,9-Hexahydro-11H-1,4-dioxino[2,3-g]pyrrolo[2,1-b][2][3]benzoxazin-11-one |

| Molecular Formula | C₁₃H₁₃NO₄ |

| Molar Mass | 247.25 g/mol |

| CAS Number | 191744-13-5 |

Synthesis Pathway

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the scientific literature or patent filings. The synthesis of such a complex heterocyclic system likely involves a multi-step process. Below is a hypothetical, generalized workflow for the synthesis of a similar pyrrolo-oxazino-benzodioxane core structure, based on established organic chemistry principles.

Disclaimer: This diagram represents a plausible, high-level synthetic strategy for a molecule with a similar core structure to this compound. It is not a confirmed synthesis pathway for this compound itself.

Mechanism of Action

This compound functions as a positive allosteric modulator of AMPA receptors.[3][4] It binds to a site on the receptor that is distinct from the glutamate (B1630785) binding site. This binding event stabilizes the closed-cleft conformation of the ligand-binding domain, which in turn slows the deactivation and desensitization of the receptor in the presence of glutamate.[3][4] This leads to an enhanced and prolonged excitatory postsynaptic current, thereby strengthening synaptic transmission.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: Electrophysiological Effects of this compound

| Parameter | Value | Cell Type/Preparation | Reference |

| EC₅₀ (Field EPSP Enhancement) | 20 - 40 µM | Hippocampal Slices | [5] |

| EC₅₀ (Autaptic EPSC Enhancement) | 20 - 40 µM | Neuronal Cultures | [5] |

| EC₅₀ (Desensitization Block) | 44 µM | Excised Patches | [5] |

| EC₅₀ (Current Enhancement - GluR1 flop) | 19 µM | Recombinant AMPA Receptors | [5] |

| EC₅₀ (Current Enhancement - GluR2 flop) | 37 µM | Recombinant AMPA Receptors | [5] |

| EC₅₀ (Current Enhancement - GluR3 flop) | 28 µM | Recombinant AMPA Receptors | [5] |

| EC₅₀ (Glutamate-induced Steady-State Current) | 30 µM | Cultured Hippocampal Neurons | [6] |

| EC₅₀ (AMPA-induced Secondary Ca²⁺ Response) | 32 µM | Cortical Neurons | [6] |

Table 2: Effect of this compound on BDNF and TrkB mRNA Expression in Hippocampal Slices

| Treatment | Hippocampal Region | Fold Increase vs. Control (approx.) | Reference |

| 10 µM this compound (72h) | Stratum Granulosum | ~10 | [2] |

| 10 µM this compound (72h) | CA1 Pyramidal Neurons | ~10 | [2] |

| 10 µM this compound (72h) | CA3 Pyramidal Neurons | ~10 | [2] |

| 50 µM this compound (3h) | Stratum Granulosum | Significant Increase | [2] |

| 50 µM this compound (12h) | Stratum Granulosum & Pyramidale | Marked Increase | [2] |

| 50 µM this compound (48h) | Stratum Granulosum & Pyramidale | Return to Baseline | [2] |

| 50 µM this compound (6h) - TrkB mRNA | Stratum Granulosum | 1.72 | [2] |

| 50 µM this compound (6h) - TrkB mRNA | CA1 Stratum Pyramidale | 1.51 | [2] |

Table 3: Effect of this compound on Respiratory Rate in a Mouse Model of Parkinson's Disease

| Administration Route | This compound Concentration | Increase in Respiratory Rate | Reference |

| Intraperitoneal | 50 µM | 37% | [7][8] |

| Direct injection into preBötC | 50 µM | 82% | [7][8] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Modulation

This protocol is adapted from studies on AMPA receptor modulators and is suitable for characterizing the effects of compounds like this compound on receptor kinetics.

Objective: To measure the effect of this compound on AMPA receptor deactivation and desensitization.

Materials:

-

HEK293 cells transiently or stably expressing the desired AMPA receptor subunits (e.g., GluR2).

-

Patch-clamp rig with amplifier and data acquisition system.

-

Borosilicate glass pipettes (3-5 MΩ).

-

Rapid solution exchange system.

-

External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.

-

Internal solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2.

-

Glutamate or a suitable agonist (e.g., quisqualate).

-

This compound stock solution.

Procedure:

-

Culture HEK293 cells expressing the target AMPA receptor.

-

Establish a whole-cell patch-clamp recording configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Deactivation Protocol: Apply a brief pulse (e.g., 1 ms) of a saturating concentration of glutamate to elicit a maximal current response with minimal desensitization. Record the decay of the current (deactivation).

-

Desensitization Protocol: Apply a prolonged pulse (e.g., 500 ms) of glutamate and record the decay of the current to a steady-state level (desensitization).

-

Perfuse the cell with the external solution containing the desired concentration of this compound for a sufficient time to allow for equilibration.

-

Repeat the deactivation and desensitization protocols in the presence of this compound.

-

Wash out the compound and repeat the control recordings to ensure reversibility.

-

Analyze the data to determine the effect of this compound on the time constants of deactivation and the extent and rate of desensitization.

In Situ Hybridization for BDNF mRNA Quantification

This protocol is based on studies investigating the effect of ampakines on neurotrophin expression.

Objective: To quantify changes in BDNF mRNA levels in response to this compound treatment in cultured brain slices.

Materials:

-

Organotypic hippocampal slice cultures.

-

This compound.

-

Fixative (e.g., 4% paraformaldehyde).

-

³⁵S-labeled antisense cRNA probe for BDNF.

-

Hybridization buffer.

-

Wash buffers.

-

Phosphorimager or autoradiography film.

-

Image analysis software.

Procedure:

-

Prepare and maintain organotypic hippocampal slice cultures.

-

Treat the slices with various concentrations of this compound or vehicle control for different durations (e.g., 3, 12, 24, 48 hours).

-

Fix the slices in 4% paraformaldehyde.

-

Perform in situ hybridization using a ³⁵S-labeled BDNF cRNA probe. This involves prehybridization, hybridization with the probe overnight, and a series of post-hybridization washes to remove non-specifically bound probe.

-

Expose the dried slices to a phosphorimager screen or autoradiography film.

-

Quantify the hybridization signal in specific hippocampal subfields (e.g., stratum granulosum, CA1, CA3) using image analysis software.

-

Normalize the data to control levels to determine the fold-change in BDNF mRNA expression.

Conclusion

This compound is a significant research tool and a potential therapeutic agent that acts as a positive allosteric modulator of AMPA receptors. Its ability to enhance synaptic transmission and, notably, to increase the expression of BDNF, underscores its potential for treating a variety of neurological and psychiatric conditions.[1] While the precise details of its synthesis are not publicly available, the information gathered on its biological activity and mechanism of action provides a solid foundation for further investigation. The experimental protocols detailed herein offer a starting point for researchers aiming to explore the effects of this compound and other ampakines in various experimental models. Future research should focus on elucidating the full therapeutic potential and safety profile of this intriguing compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors | Journal of Neuroscience [jneurosci.org]

- 4. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of the potent ampakine this compound on hippocampal and recombinant AMPA receptors: interactions with cyclothiazide and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Ampakine this compound increases respiratory rate in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Preclinical Odyssey of CX614: A High-Impact Ampakine

An In-depth Technical Guide on the Development of the Ampakine CX614

Abstract

This compound, a potent benzoxazine-type ampakine developed by Cortex Pharmaceuticals, represents a significant chapter in the exploration of positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Classified as a "high-impact" ampakine, this compound demonstrated robust effects on synaptic plasticity and neurotrophic factor expression in preclinical studies. This technical guide provides a comprehensive overview of the development history of this compound, focusing on its mechanism of action, key preclinical findings, and the signaling pathways it modulates. While this compound showed considerable promise in cellular and animal models, particularly in its ability to upregulate Brain-Derived Neurotrophic Factor (BDNF), its progression into extensive clinical trials appears to have been limited. This document consolidates available quantitative data, details experimental methodologies from pivotal studies, and visualizes complex biological processes to offer a thorough understanding of this compound's preclinical journey for researchers, scientists, and drug development professionals.

Introduction: The Dawn of Ampakines and the Genesis of this compound

The development of ampakines emerged from the pursuit of cognitive enhancers that could potentiate glutamatergic neurotransmission, a key process in learning and memory. Cortex Pharmaceuticals pioneered the development of several series of these compounds, which act as positive allosteric modulators of AMPA receptors.[1] Unlike direct agonists, ampakines enhance the receptor's response to the endogenous ligand, glutamate (B1630785).

This compound is a notable compound that arose from this research, characterized as a "high-impact" ampakine.[1] This classification stems from its profound effect on slowing the deactivation and desensitization of the AMPA receptor channel, leading to a prolonged and amplified excitatory postsynaptic current.[1] This potentiation of synaptic responses held therapeutic promise for a range of neurological and psychiatric disorders, from neurodegenerative diseases to depression and schizophrenia.[2]

Mechanism of Action: A Deep Dive into AMPA Receptor Modulation

This compound exerts its effects by binding to an allosteric site on the AMPA receptor, distinct from the glutamate binding site. This interaction induces a conformational change that stabilizes the open state of the ion channel, thereby enhancing the influx of cations in response to glutamate. The primary mechanism involves a significant reduction in the rate of receptor deactivation and a near-complete blockade of desensitization, the process by which the receptor becomes refractory to continuous glutamate exposure.[1]

A pivotal consequence of this enhanced AMPA receptor activity is the stimulation of Brain-Derived Neurotrophic Factor (BDNF) synthesis and release.[2] BDNF is a crucial neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. The upregulation of BDNF by this compound is a central theme in its preclinical evaluation and underpins much of its therapeutic rationale.[2]

Preclinical Data: A Quantitative Look at this compound's Efficacy

The preclinical investigation of this compound yielded significant quantitative data, primarily from in vitro studies using rodent hippocampal slice cultures and in vivo studies in a mouse model of Parkinson's disease.

In Vitro Efficacy: Upregulation of BDNF

Studies using organotypic hippocampal slice cultures from rats provided a detailed picture of this compound's effect on BDNF expression.

| Concentration | Treatment Duration | Effect on BDNF mRNA | Fold Increase (approx.) | Citation |

| 10 µM | 72 hours | Significant increase | 10-fold | |

| 20 µM | 3 hours | Robust and reliable increase | Not specified | |

| 50 µM | 3 hours | Significant increase | Not specified | |

| 50 µM | 12 hours | Marked increase | Not specified | |

| 50 µM | 24 hours | Increased, but less than 12h | Not specified | |

| 50 µM | 48 hours | Return to baseline | Not specified |

| Concentration | Treatment Duration | Effect on BDNF Protein | Fold Increase (approx.) | Citation |

| 50 µM | 6 hours | Significant increase | ~2.5-fold | |

| 50 µM | 24 hours | Sustained significant increase | ~3-fold | |

| 50 µM | 48 hours | Sustained significant increase | ~3-fold |

In Vivo Efficacy: Respiratory Modulation in a Parkinson's Disease Model

A study in a 6-hydroxydopamine (6-OHDA)-induced mouse model of Parkinson's disease demonstrated the potential of this compound to ameliorate respiratory deficits.

| Administration Route | Concentration | Effect on Respiratory Rate | Percentage Increase | Citation |

| Intraperitoneal | 50 µM | Increased respiratory rate | 37% | [3] |

| Direct injection into preBötC | 50 µM | Increased respiratory rate | 82% | [3] |

Experimental Protocols: A Methodological Blueprint

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental protocols employed in the evaluation of this compound.

Organotypic Hippocampal Slice Culture and this compound Treatment

This protocol describes the preparation of hippocampal slice cultures and subsequent treatment with this compound to assess its impact on BDNF expression.

Objective: To maintain the three-dimensional structure of the hippocampus in vitro to study the effects of this compound on neuronal gene and protein expression.

Methodology:

-

Dissection and Slicing: Hippocampi are dissected from neonatal rat pups (P8-P10) under sterile conditions. 400 µm thick transverse slices are prepared using a McIlwain tissue chopper.

-

Culture Preparation: Slices are transferred onto porous membrane inserts (e.g., Millicell-CM) placed in 6-well plates containing 1 ml of culture medium per well. The medium typically consists of a basal medium (e.g., MEM) supplemented with horse serum, Hank's balanced salt solution, and glucose.

-

Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2. The medium is changed every 2-3 days.

-

This compound Treatment: After a period of stabilization in culture (typically 7-10 days), the medium is replaced with fresh medium containing the desired concentration of this compound (e.g., 10 µM, 20 µM, 50 µM) or vehicle (DMSO).

-

Sample Collection: At specified time points (e.g., 3, 6, 12, 24, 48, 72 hours), slices are harvested for analysis.

-

Analysis:

-

In Situ Hybridization: Slices are fixed, sectioned, and hybridized with a radiolabeled antisense cRNA probe for BDNF mRNA. The signal is detected by autoradiography and quantified using densitometry.

-

Western Blotting: Slices are homogenized in lysis buffer, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for BDNF and a loading control (e.g., actin).

-

In Vivo Plethysmography in a Mouse Model of Parkinson's Disease

This protocol outlines the procedure for measuring respiratory function in a mouse model of Parkinson's disease following the administration of this compound.

Objective: To assess the in vivo effects of this compound on respiratory rate and pattern in a disease-relevant animal model.

Methodology:

-

Animal Model: Parkinson's disease is induced in adult male C57BL/6 mice by unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the caudate putamen.

-

Drug Administration:

-

Intraperitoneal Injection: Mice receive an intraperitoneal injection of this compound (50 µM in a suitable vehicle) or vehicle control.

-

Direct Brain Injection: For targeted delivery, mice are anesthetized, and a guide cannula is stereotaxically implanted over the pre-Bötzinger complex (preBötC). This compound (50 µM) is then microinjected directly into this brain region.

-

-

Plethysmography: Respiratory function is measured using whole-body plethysmography. The mouse is placed in a sealed chamber, and changes in pressure resulting from breathing are recorded.

-

Data Analysis: The recorded breathing signals are analyzed to determine key respiratory parameters, including respiratory rate (breaths per minute) and the regularity of breathing. Changes from baseline and between treatment and control groups are statistically evaluated.

Signaling Pathways and Visualizations

The biological effects of this compound are mediated by a cascade of intracellular signaling events. The following diagrams, rendered in Graphviz DOT language, illustrate these pathways and experimental workflows.

References

CX614 as a Positive Allosteric Modulator of AMPA Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of CX614, a potent positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. We delve into the molecular mechanisms of this compound action, its binding site, and its effects on AMPA receptor kinetics. This document summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols for investigating AMPA receptor modulators, and presents signaling pathways and experimental workflows through structured diagrams. The information herein is intended to serve as a comprehensive resource for researchers and professionals in neuroscience and drug development exploring the therapeutic potential of AMPA receptor modulation.

Introduction to AMPA Receptors and Positive Allosteric Modulation

AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[1] Their critical role in synaptic plasticity, particularly long-term potentiation (LTP), positions them as key targets for therapeutic intervention in a range of neurological and psychiatric disorders characterized by cognitive deficits, such as Alzheimer's disease and depression.[2][3]

Positive allosteric modulators, or "ampakines," are compounds that do not activate AMPA receptors directly but enhance their function in the presence of an agonist like glutamate.[4] These molecules bind to an allosteric site on the receptor, distinct from the glutamate-binding site, and typically work by slowing the receptor's deactivation and/or desensitization kinetics.[5] This leads to an amplification of the synaptic current, thereby strengthening synaptic transmission.

This compound: A Profile of a Potent Ampakine

This compound is a benzoxazine-type ampakine known for its significant potentiation of AMPA receptor activity.[6] It has been shown to enhance synaptic responses and is characterized by its ability to preferentially slow the deactivation of the AMPA receptor.[2][5]

Mechanism of Action and Binding Site

Crystallographic studies have revealed that this compound binds to a specific allosteric site located at the dimer interface of the ligand-binding domain (LBD) of the AMPA receptor, adjacent to the "hinge" of the clamshell-like structure that binds glutamate.[2][3] This binding pocket is formed by residues from two adjacent subunits.[3] By binding to this site, this compound stabilizes the LBD in its closed, agonist-bound conformation.[2][3] This stabilization is thought to be the primary mechanism for slowing the deactivation of the receptor, as it hinders the conformational changes required for channel closure and agonist dissociation.[3] While this compound primarily affects deactivation, it also has a notable, albeit less pronounced, effect on reducing receptor desensitization.[5][7] Competition binding experiments suggest that this compound shares a binding site with other modulators like cyclothiazide (B1669527), though their interactions may not be identical.[6]

Effects on AMPA Receptor Kinetics and Synaptic Transmission

This compound enhances excitatory postsynaptic potentials by increasing both their amplitude and duration.[6][8] Electrophysiological studies have demonstrated that this compound slows the deactivation of glutamate-evoked currents by a significant factor.[6] It also blocks the desensitization of these receptors.[6] These effects are observed across different AMPA receptor subunit compositions, with a noted preference for flop splice variants over flip variants.[5][6]

Downstream Signaling and Neurotrophic Effects

A significant consequence of this compound-mediated AMPA receptor potentiation is the upregulation of brain-derived neurotrophic factor (BDNF).[9] Chronic administration of this compound has been shown to increase BDNF mRNA and protein levels in the hippocampus and cortex.[4][8] This is a critical finding, as BDNF plays a crucial role in synaptic plasticity, neuronal survival, and cognitive function.[9][10] The increase in BDNF is believed to be a key mediator of the potential cognitive-enhancing and neuroprotective effects of this compound.[9]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various preclinical studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell/Tissue Type | Reference |

| EC₅₀ for fEPSP Enhancement | 20 - 40 µM | Hippocampal Slices | [6] |

| EC₅₀ for EPSC Enhancement | 20 - 40 µM | Neuronal Cultures | [6] |

| EC₅₀ for Desensitization Block | 44 µM | Excised Patches | [6] |

| Deactivation Slowing Factor | 8.4-fold | Excised Patches | [6] |

| EC₅₀ for GluR1 Flop Potentiation | 19 - 37 µM | Recombinant Receptors | [6] |

| EC₅₀ for GluR2 Flop Potentiation | 19 - 37 µM | Recombinant Receptors | [6] |

| EC₅₀ for GluR3 Flop Potentiation | 19 - 37 µM | Recombinant Receptors | [6] |

Table 2: In Vivo Effects of this compound

| Effect | Dose | Species | Reference |

| Increased BDNF mRNA | 1 or 10 mg/kg, i.p. | P5 Mice | [8] |

| Increased Respiratory Rate | 50 µM (i.p. or direct injection) | Mouse Model of Parkinson's | [11] |

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through AMPA receptors in response to glutamate application, both in the presence and absence of this compound.[12]

Objective: To determine the effect of this compound on AMPA receptor deactivation, desensitization, and potentiation of glutamate-evoked currents.

General Protocol:

-

Cell Preparation: HEK293 cells are transiently transfected with cDNA encoding the desired AMPA receptor subunits (e.g., GluA2 flop).[5] Alternatively, primary neuronal cultures or acute brain slices can be used.[6][12]

-

Recording Setup: An outside-out patch configuration is established from a transfected cell or neuron using a glass micropipette.[5][12]

-

Solution Exchange: A rapid solution exchange system is used to apply glutamate (e.g., 1-10 mM) for brief (e.g., 1 ms (B15284909) for deactivation) or prolonged (e.g., 500 ms for desensitization) durations.[5][7]

-

Data Acquisition: The resulting currents are recorded using an amplifier and digitized for analysis. The cell is voltage-clamped at a holding potential of -70 mV to isolate AMPA receptor-mediated currents.[12]

-

Modulator Application: this compound is added to the external solution at various concentrations to determine its effect on the glutamate-evoked currents.[5]

-

Analysis: The decay kinetics of the currents are fitted with exponential functions to determine the time constants for deactivation and desensitization. The peak amplitude of the current is measured to assess potentiation.[5]

Radioligand Binding Assay

This assay is employed to investigate the binding characteristics of this compound to the AMPA receptor and to determine if it competes with other known modulators.[13][14]

Objective: To determine the binding site of this compound and its relationship with other modulator binding sites.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the AMPA receptor of interest.[13][15]

-

Radioligand: A radiolabeled ligand that binds to the AMPA receptor, such as [³H]fluorowillardiine, is used.[6]

-

Competition Assay: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.[14]

-

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand by rapid filtration through glass fiber filters.[13][15]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[13]

-

Analysis: The data are used to generate a competition curve, from which the half-maximal inhibitory concentration (IC₅₀) of this compound can be determined. This value can be used to calculate the binding affinity (Ki).[14]

In Vivo Behavioral Assays for Cognitive Enhancement

A variety of behavioral tasks in animal models are used to assess the potential cognitive-enhancing effects of this compound.[16][17]

Objective: To evaluate the impact of this compound on learning and memory.

Example Protocol (Novel Object Recognition Test):

-

Habituation: Rodents are individually habituated to an open-field arena for a set period over several days.[17]

-

Training (Familiarization) Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined period (e.g., 5-10 minutes). The time spent exploring each object is recorded.[17]

-

Inter-trial Interval: The animal is returned to its home cage for a specific delay period.

-

Testing Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar versus the novel object is recorded.[17]

-

Drug Administration: this compound or a vehicle control is administered (e.g., via intraperitoneal injection) at a predetermined time before the training or testing phase.

-

Analysis: A discrimination index is calculated based on the relative time spent exploring the novel object compared to the familiar one. A higher discrimination index in the this compound-treated group suggests enhanced recognition memory.[17]

Visualizations: Signaling Pathways and Workflows

Molecular Mechanism of this compound Action

Caption: Molecular mechanism of this compound action on the AMPA receptor.

Experimental Workflow for Electrophysiological Analysis

Caption: Workflow for analyzing this compound effects using patch-clamp electrophysiology.

Signaling Pathway from AMPA Receptor Potentiation to BDNF Upregulation

Caption: Proposed signaling cascade from this compound-mediated AMPA receptor potentiation to increased BDNF expression.

Conclusion

This compound stands as a well-characterized positive allosteric modulator of AMPA receptors with a clear mechanism of action. Its ability to enhance synaptic transmission and promote the expression of key neurotrophic factors like BDNF underscores its potential as a therapeutic agent for cognitive disorders. The data and protocols presented in this guide offer a solid foundation for further research into this compound and other novel ampakines. Future investigations will likely focus on optimizing the therapeutic window of such compounds to maximize cognitive enhancement while minimizing potential side effects.

References

- 1. AMPA receptor trafficking and long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors | Journal of Neuroscience [jneurosci.org]

- 4. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of the potent ampakine this compound on hippocampal and recombinant AMPA receptors: interactions with cyclothiazide and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural and Functional Analysis of Two New Positive Allosteric Modulators of GluA2 Desensitization and Deactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Interplay of hippocampal long-term potentiation and long-term depression in enabling memory representations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. benchchem.com [benchchem.com]

- 16. The development of behavioral tests to assess the effects of cognitive enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Behavioral assays - Ekam Imaging [ekamimaging.com]

The Pharmacology of CX614: A Technical Guide to its Interaction with AMPA Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

CX614 is a potent member of the ampakine class of positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This technical guide provides a comprehensive overview of the pharmacology of this compound, with a focus on its molecular interactions with AMPA receptors and the subsequent downstream signaling cascades. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex biological processes involved.

Introduction

This compound, developed by Cortex Pharmaceuticals, is a benzoxazine (B1645224) derivative that enhances excitatory neurotransmission by modulating the function of AMPA receptors.[1] These receptors are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the central nervous system. By potentiating AMPA receptor activity, this compound has shown potential in various preclinical models for its cognitive-enhancing and neuroprotective effects.[1][2] This guide delves into the core pharmacology of this compound, providing a detailed resource for researchers in neuroscience and drug development.

Receptor Target: The AMPA Receptor

The primary molecular target of this compound is the AMPA receptor. This compound acts as a positive allosteric modulator, meaning it binds to a site on the receptor distinct from the glutamate (B1630785) binding site to enhance the receptor's response to its natural ligand.[1][3]

Mechanism of Action

This compound potentiates AMPA receptor function through two primary mechanisms:

-

Slowing of Deactivation: Following the binding of glutamate, AMPA receptors rapidly deactivate. This compound significantly slows this deactivation process, prolonging the influx of cations and thereby extending the duration of the excitatory postsynaptic potential (EPSP).[1]

-

Blockade of Desensitization: With prolonged exposure to glutamate, AMPA receptors enter a desensitized state where the channel closes despite the continued presence of the agonist. This compound blocks this desensitization, allowing for a more sustained receptor response during periods of high-frequency synaptic activity.[1]

Competition experiments utilizing the radioligand [3H]fluorowillardiine suggest that this compound shares a common binding site with the classic AMPA receptor modulator, cyclothiazide (B1669527). However, it does not interact with the binding site of the non-competitive antagonist GYKI 52466, indicating distinct allosteric binding pockets for different classes of modulators.[1]

Quantitative Pharmacology

The following tables summarize the key quantitative data describing the potency and efficacy of this compound from various in vitro studies.

Table 1: Potency of this compound on Native and Recombinant AMPA Receptors

| Parameter | Preparation | Value (µM) | Reference |

| EC₅₀ (fEPSP Enhancement) | Hippocampal Slices | 20 - 40 | [1] |

| EC₅₀ (EPSC Enhancement) | Neuronal Cultures | 20 - 40 | [1] |

| EC₅₀ (Desensitization Block) | Excised Patches | 44 | [1] |

Table 2: Potency of this compound on Homomeric Recombinant AMPA Receptor Subunits

| Subunit (Flop Isoform) | EC₅₀ (µM) | Reference |

| GluR1 | 19 - 37 | [1] |

| GluR2 | 19 - 37 | [1] |

| GluR3 | 19 - 37 | [1] |

| Note: this compound exhibits slightly lower potency at the corresponding flip variants of these subunits. |

Downstream Signaling Pathways

The potentiation of AMPA receptor function by this compound initiates a cascade of intracellular signaling events that are critical to its observed physiological effects.

Upregulation of Brain-Derived Neurotrophic Factor (BDNF)

A primary consequence of this compound-mediated AMPA receptor activation is the increased synthesis and release of Brain-Derived Neurotrophic Factor (BDNF).[2][4] This neurotrophin plays a crucial role in synaptic plasticity, neuronal survival, and differentiation. The upregulation of BDNF by this compound is a key mechanism underlying its potential therapeutic effects.[2] This increase in BDNF further triggers the translation of proteins essential for synaptic plasticity, such as Activity-Regulated Cytoskeleton-associated protein (Arc/Arg3.1) and Calcium/Calmodulin-dependent Protein Kinase II (CaMKII).[2]

Gq-Protein Coupled Signaling and Calcium Mobilization

Recent evidence suggests that high-impact ampakines like this compound can also engage a Gq-protein coupled signaling pathway. This pathway involves the activation of Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This provides an additional mechanism for increasing intracellular calcium concentration, independent of direct influx through the AMPA receptor channel.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the pharmacology of this compound.

Patch-Clamp Electrophysiology for Measuring AMPA Receptor Currents

This technique is fundamental for assessing the effects of this compound on AMPA receptor deactivation and desensitization.

-

Objective: To measure changes in the time course and amplitude of AMPA receptor-mediated currents in the presence of this compound.

-

Preparation: Whole-cell or outside-out patch-clamp recordings are made from cultured neurons or cells expressing recombinant AMPA receptors.

-

Procedure:

-

A glass micropipette filled with an internal solution forms a high-resistance seal with the cell membrane.

-

The membrane patch is ruptured to allow for whole-cell recording.

-

The cell is voltage-clamped at a holding potential (e.g., -60 mV).

-

A fast-perfusion system is used to rapidly apply glutamate to the cell, evoking an inward current.

-

To measure deactivation, a brief pulse of glutamate (e.g., 1 ms) is applied, and the decay of the current is fitted with an exponential function.

-

To measure desensitization, a longer pulse of glutamate (e.g., 100 ms) is applied, and the decay of the current to a steady-state level is quantified.

-

This compound is then co-applied with glutamate to determine its effect on the deactivation and desensitization kinetics.

-

In Situ Hybridization for BDNF mRNA Quantification

This technique is used to visualize and quantify the expression of BDNF mRNA in response to this compound treatment.

-

Objective: To determine the effect of this compound on the levels of BDNF messenger RNA in specific brain regions or cell populations.

-

Preparation: Brain tissue or neuronal cultures are treated with this compound for a specified duration.

-

Procedure:

-

The tissue is fixed, sectioned, and mounted on microscope slides.

-

The sections are permeabilized to allow entry of the probe.

-

A labeled antisense RNA probe complementary to the BDNF mRNA sequence is hybridized to the tissue sections. The probe is typically labeled with a radioisotope (e.g., ³⁵S) or a non-radioactive tag (e.g., digoxigenin).

-

Unbound probe is washed away.

-

The labeled probe is detected by autoradiography (for radioactive probes) or immunohistochemistry (for non-radioactive probes).

-

The signal intensity is quantified using densitometry to determine the relative levels of BDNF mRNA.

-

Radioligand Binding Assay for Receptor Affinity

-

Objective: To determine the binding affinity (Ki) of this compound for the AMPA receptor.

-

Preparation: Membranes are prepared from brain tissue or cells expressing AMPA receptors.

-

Procedure:

-

A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.

-

The mixture is incubated to allow binding to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration.

-

The amount of bound radioactivity is measured using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

-

The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Conclusion

This compound is a well-characterized positive allosteric modulator of AMPA receptors with a clear mechanism of action involving the slowing of deactivation and blockade of desensitization. Its ability to enhance synaptic transmission and upregulate the expression of BDNF underscores its potential as a therapeutic agent for neurological and psychiatric disorders. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research and development of this and other ampakine compounds. The elucidation of its engagement with Gq-protein coupled signaling pathways opens new avenues for understanding the full spectrum of its pharmacological effects.

References

- 1. Effects of the potent ampakine this compound on hippocampal and recombinant AMPA receptors: interactions with cyclothiazide and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

CX614: A Deep Dive into its Role as a Modulator of Synaptic Plasticity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CX614 is a potent member of the ampakine family of compounds, which act as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This technical guide provides a comprehensive overview of the core mechanisms of this compound, its profound effects on synaptic plasticity, and its potential therapeutic applications. We will delve into the quantitative data derived from key preclinical studies, provide detailed experimental protocols for the methodologies cited, and present visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel strategies for cognitive enhancement and the treatment of neurological and psychiatric disorders.

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning, memory, and other higher-order cognitive functions.[1][2] The AMPA receptor, a key player in fast excitatory synaptic transmission in the central nervous system, is a primary target for modulating synaptic plasticity.[1] Ampakines, such as this compound, represent a class of molecules that enhance AMPA receptor function, thereby promoting synaptic strengthening and offering a promising avenue for therapeutic intervention in conditions associated with cognitive deficits.[3][4]

This compound, developed by Cortex Pharmaceuticals, has been shown to enhance excitatory postsynaptic potentials, facilitate long-term potentiation (LTP), and stimulate the synthesis of crucial neurotrophic factors like brain-derived neurotrophic factor (BDNF).[3][5] This guide will explore the multifaceted actions of this compound, providing a detailed examination of its molecular interactions and its impact on the intricate signaling cascades that govern synaptic plasticity.

Mechanism of Action

This compound exerts its effects by binding to an allosteric site on the AMPA receptor, distinct from the glutamate (B1630785) binding site.[3][4] This interaction leads to a conformational change in the receptor that results in two primary effects:

-

Slowing of Deactivation: this compound significantly slows the closing of the AMPA receptor channel in the presence of glutamate, thereby prolonging the duration of the excitatory postsynaptic current (EPSC).[3]

-

Blockade of Desensitization: The compound inhibits the rapid desensitization of the AMPA receptor that normally occurs with prolonged exposure to glutamate, allowing for a more sustained response to neurotransmitter release.[3]

These actions collectively lead to an amplification of the postsynaptic response to glutamate, a key element in the induction of synaptic plasticity.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from preclinical studies on this compound, providing a clear comparison of its potency and efficacy across different experimental paradigms.

Table 1: Electrophysiological Effects of this compound

| Parameter | Preparation | Effect | EC50 / Concentration | Reference |

| Field Excitatory Postsynaptic Potential (fEPSP) | Hippocampal Slices | Enhanced amplitude and duration | 20-40 µM | [3] |

| Excitatory Postsynaptic Currents (EPSCs) | Neuronal Cultures | Enhanced autaptically evoked currents | 20-40 µM | [3] |

| AMPA Receptor Desensitization | Excised Patches | Blocked desensitization | 44 µM | [3] |

| AMPA Receptor Deactivation | Excised Patches | Slowed deactivation by a factor of 8.4 | N/A | [3] |

| Recombinant AMPA Receptors (GluR1-3 flop) | Excised Patches | Enhanced currents | 19-37 µM | [3] |

Table 2: Effects of this compound on Neurotrophin Expression

| Parameter | Preparation | Effect | Concentration / Duration | Reference |

| BDNF mRNA | Cultured Rat Entorhinal/Hippocampal Slices | Marked and reversible increase | 50 µM / 3 hours (peak at 12 hours) | [6][7] |

| BDNF Protein | Cultured Rat Entorhinal/Hippocampal Slices | Elevated levels | 50 µM / sustained for 48 hours | [6] |

| Nerve Growth Factor (NGF) mRNA | Cultured Rat Entorhinal/Hippocampal Slices | Increased levels (transient) | 50 µM | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound, offering a practical guide for researchers seeking to replicate or build upon these findings.

Hippocampal Slice Electrophysiology

This protocol is based on the methods described by Arai et al. (2000).

4.1.1. Slice Preparation:

-

Anesthetize adult male Sprague-Dawley rats with halothane (B1672932) and decapitate.

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 KH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 dextrose.

-

Prepare 400 µm thick transverse hippocampal slices using a vibratome.

-

Transfer the slices to a holding chamber containing oxygenated ACSF at room temperature and allow them to recover for at least 1 hour before recording.

4.1.2. Electrophysiological Recording:

-

Transfer a single slice to a submersion-type recording chamber continuously perfused with oxygenated ACSF at 30-32°C.

-

Place a bipolar stimulating electrode in the Schaffer collateral-commissural pathway to evoke synaptic responses in the CA1 region.

-

Record field excitatory postsynaptic potentials (fEPSPs) from the stratum radiatum of the CA1 region using a glass microelectrode filled with ACSF.

-

Deliver baseline stimuli at an intensity that elicits 50% of the maximal fEPSP slope.

-

After establishing a stable baseline, perfuse the slice with ACSF containing this compound at the desired concentration.

-

Record the changes in fEPSP amplitude and slope to quantify the effect of this compound.

4.1.3. Data Analysis:

-

Measure the slope of the fEPSP as an index of synaptic strength.

-

Normalize the data to the pre-drug baseline period.

-

Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to determine the significance of the drug's effects.

In Situ Hybridization for BDNF mRNA

This protocol is based on the methods described by Lauterborn et al. (2000).[6]

4.2.1. Tissue Preparation:

-

Culture organotypic entorhinal-hippocampal slices from postnatal day 8-10 rat pups.

-

After 10-12 days in culture, treat the slices with this compound dissolved in DMSO (final concentration 50 µM) or vehicle control for the desired duration.

-

Fix the slices in 4% paraformaldehyde in phosphate-buffered saline (PBS).

-

Cryoprotect the tissue in 30% sucrose (B13894) in PBS and section at 20 µm on a cryostat.

4.2.2. Hybridization:

-

Prepare a 35S-labeled antisense cRNA probe for rat BDNF.

-

Pretreat the sections with proteinase K and acetic anhydride.

-

Hybridize the sections with the labeled probe overnight at 55°C in a hybridization buffer containing 50% formamide.

-

Wash the sections under high-stringency conditions to remove non-specifically bound probe.

-

Dehydrate the sections and expose them to X-ray film or dip in photographic emulsion for visualization.

4.2.3. Quantitative Analysis:

-

Capture images of the resulting autoradiograms.

-

Use densitometry software to measure the optical density of the hybridization signal in specific hippocampal subfields (e.g., CA1, CA3, dentate gyrus).

-

Normalize the data to background levels and compare the signal intensity between control and this compound-treated groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by this compound and the workflows of the experimental protocols described above.

References

- 1. researchgate.net [researchgate.net]

- 2. Brain-derived neurotrophic factor rescues synaptic plasticity in a mouse model of fragile X syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the potent ampakine this compound on hippocampal and recombinant AMPA receptors: interactions with cyclothiazide and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Positive modulation of AMPA receptors increases neurotrophin expression by hippocampal and cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on CX614 in Neuroscience: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CX614 is a potent, brain-penetrant ampakine, a class of compounds known as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a member of the benzoxazine (B1645224) subgroup, it possesses a rigid chemical structure contributing to its high potency. Foundational research has established this compound as a significant tool in neuroscience for its ability to enhance excitatory synaptic transmission and promote synaptic plasticity. It achieves this primarily by slowing the deactivation and blocking the desensitization of AMPA receptors in response to glutamate (B1630785). This modulation leads to a cascade of downstream effects, including the upregulation of crucial neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), making this compound a subject of investigation for its potential therapeutic applications in a range of neurological and psychiatric disorders. This document provides an in-depth overview of the core research on this compound, detailing its mechanism of action, key experimental findings, and established protocols.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 2H,3H,6aH-pyrrolidino(2,1-3',2')1,3-oxazino(6',5'-5,4)benzo(e)1,4-dioxan-10-one[1] |

| Synonyms | BDP-37 |

| Molecular Formula | C₁₃H₁₃NO₄[1] |

| Molar Mass | 247.25 g·mol⁻¹[1] |

| CAS Number | 191744-13-5[1] |

| Appearance | White to beige powder[2] |

| Solubility | DMSO: 2 mg/mL[2] |

Mechanism of Action

This compound is a positive allosteric modulator (PAM) of AMPA receptors, meaning it enhances the receptor's function without directly activating it.[3] Its primary mechanism involves binding to an allosteric site on the AMPA receptor complex, which is distinct from the glutamate binding site.

Binding Site

Crystallographic studies have revealed that this compound binds within the dimer interface of the AMPA receptor's ligand-binding domain (LBD).[4][5] This binding site is located adjacent to the "hinge" of the LBD's "clamshell" structure, which undergoes a conformational change upon glutamate binding.[4][5] this compound shares this binding pocket with other modulators like aniracetam (B1664956) and cyclothiazide (B1669527), though their interactions and functional effects can differ.[4][6][7] The binding of this compound stabilizes the LBD in its closed-cleft, agonist-bound conformation.[4][5]

Modulation of AMPA Receptor Kinetics

The stabilization of the agonist-bound state by this compound has two main consequences for AMPA receptor function:

-

Slowing of Deactivation: By stabilizing the closed clamshell conformation, this compound slows the rate at which glutamate dissociates from the receptor. This prolongs the duration of the ion channel opening in response to a brief pulse of glutamate, thereby enhancing the synaptic current.[4][6] In excised patches, this compound has been shown to slow the deactivation of glutamate responses by a factor of 8.4.[6]

-

Blockade of Desensitization: this compound also stabilizes the LBD dimer, which reduces the rate of receptor desensitization—a process where the ion channel closes despite the continued presence of bound glutamate.[4] This effect is particularly pronounced for the flop splice variants of AMPA receptors.[6][8]

These actions collectively lead to an enhancement of the amplitude and duration of excitatory postsynaptic potentials (EPSPs).[6][8][9]

Signaling Pathways

The modulation of AMPA receptors by this compound initiates several downstream signaling cascades crucial for synaptic plasticity and neuronal function.

BDNF-Mediated Synaptic Plasticity

A primary pathway activated by this compound involves the upregulation of Brain-Derived Neurotrophic Factor (BDNF).[1][10] Enhanced AMPA receptor activity increases neuronal firing and network-level activity, which in turn stimulates the synthesis and release of BDNF.[11] This this compound-dependent BDNF release then rapidly promotes the local translation of proteins essential for synaptic plasticity, such as Activity-Regulated Cytoskeleton-associated protein (ARC/Arg3.1) and Calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα).[1] This pathway is central to the cognitive-enhancing effects of ampakines and their potential to facilitate long-term potentiation (LTP).[10][12]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound ≥98% (HPLC) | 191744-13-5 [sigmaaldrich.com]

- 3. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jneurosci.org [jneurosci.org]

- 5. jneurosci.org [jneurosci.org]

- 6. Effects of the potent ampakine this compound on hippocampal and recombinant AMPA receptors: interactions with cyclothiazide and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural and Functional Analysis of Two New Positive Allosteric Modulators of GluA2 Desensitization and Deactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AMPA RECEPTOR POTENTIATORS: FROM DRUG DESIGN TO COGNITIVE ENHANCEMENT - PMC [pmc.ncbi.nlm.nih.gov]

The Ampakine CX614: A Technical Whitepaper on its Early Development and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

CX614 is a benzoxazine-type ampakine, a class of compounds known as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Developed by Cortex Pharmaceuticals, early research into this compound has illuminated its potential as a therapeutic agent for a range of neurological and psychiatric disorders, including neurodegenerative diseases and depression. This document provides an in-depth technical guide to the foundational preclinical studies of this compound, detailing its mechanism of action, effects on neuronal function, and neuroprotective properties. All quantitative data are presented in structured tables, key experimental protocols are described in detail, and relevant signaling pathways and workflows are visualized.

Core Mechanism of Action

This compound enhances glutamatergic neurotransmission by binding to a site on the AMPA receptor, distinct from the glutamate (B1630785) binding site. This allosteric modulation slows the receptor's deactivation and desensitization, thereby prolonging the synaptic current mediated by glutamate. This potentiation of AMPA receptor function leads to a cascade of downstream effects, most notably the upregulation of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neurogenesis, synaptic plasticity, and neuronal survival.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from early preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell/Tissue Type | Reference |

| EC₅₀ for enhancement of field excitatory postsynaptic potentials (fEPSPs) | 20-40 µM | Rat hippocampal slices | |

| EC₅₀ for blockade of AMPA receptor desensitization | 44 µM | Excised patches from neuronal cultures | |

| EC₅₀ for enhancement of currents through homomeric GluR1-3 flop subunits | 19-37 µM | Recombinant AMPA receptors | |

| Threshold dose for BDNF mRNA increase (3 hr incubation) | ~10 µM | Rat organotypic hippocampal slices | |

| Robust dose for BDNF mRNA increase (3 hr incubation) | 20 µM | Rat organotypic hippocampal slices |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Observed Effect | Reference |

| P5 Mice | 1 or 10 mg/kg, i.p., twice a day | Significant increase in BDNF mRNA in hippocampus and cortex | |

| Parkinson's Disease Mouse Model | 50 µM injected intraperitoneally | 37% increase in respiratory rate | |

| Parkinson's Disease Mouse Model | 50 µM injected directly into the preBötC region | 82% increase in respiratory rate |

Key Experimental Protocols

Organotypic Hippocampal Slice Culture

This protocol is fundamental for studying the effects of this compound on neuronal circuitry and gene expression in a preserved tissue architecture.

Materials:

-

P6-P9 mouse pups

-

Dissection medium (e.g., Gey's Balanced Salt Solution with glucose)

-

Culture medium (e.g., 50% MEM, 25% HBSS, 25% horse serum, supplemented with glucose and L-glutamine)

-

Millicell cell culture inserts (0.4 µm)

-

Six-well culture plates

-

Vibratome or tissue chopper

Procedure:

-

Humanely euthanize mouse pups in accordance with approved animal care protocols.

-

Rapidly dissect the brain and isolate the hippocampi in ice-cold dissection medium.

-

Slice the hippocampi into 350-400 µm thick sections using a vibratome or tissue chopper.

-

Transfer the slices onto Millicell inserts placed in six-well plates containing 1 mL of culture medium per well.

-

Incubate the slices at 37°C in a humidified 5% CO₂ atmosphere.

-

Change the culture medium every 2-3 days.

-

For this compound treatment, replace the culture medium with medium containing the desired concentration of this compound or vehicle control.

In Situ Hybridization for BDNF mRNA

This technique is used to visualize and quantify the expression of BDNF mRNA within the hippocampal slices following this compound treatment.

Materials:

-

Organotypic hippocampal slices (prepared as above)

-

4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

-

Cryoprotectant solution (e.g., 30% sucrose (B13894) in PBS)

-

Cryostat

-

Digoxigenin (DIG)-labeled antisense riboprobe for BDNF mRNA

-

Hybridization buffer

-

Anti-DIG antibody conjugated to alkaline phosphatase (AP)

-

NBT/BCIP substrate for AP

Procedure:

-

Fix the this compound-treated and control slices in 4% PFA overnight at 4°C.

-

Cryoprotect the slices by incubating in 30% sucrose solution until they sink.

-

Freeze the slices and cut 10-20 µm thick sections using a cryostat. Mount the sections on coated glass slides.

-

Pretreat the sections to permeabilize the tissue and reduce non-specific binding.

-

Hybridize the sections with the DIG-labeled BDNF riboprobe in hybridization buffer overnight at 65°C.

-

Perform stringent washes to remove unbound probe.

-

Incubate the sections with an anti-DIG-AP antibody.

-

Detect the hybridized probe by adding the NBT/BCIP substrate, which will produce a colored precipitate.

-

Image the sections and quantify the signal intensity to determine the relative levels of BDNF mRNA.

Whole-Cell Patch-Clamp Recording

This electrophysiological technique allows for the detailed characterization of how this compound modulates AMPA receptor-mediated synaptic currents in individual neurons.

Materials:

-

Acute hippocampal slices or cultured hippocampal neurons

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution (e.g., containing K-gluconate, ATP, and GTP)

-

Borosilicate glass capillaries for pulling patch pipettes

-

Micropipette puller

-

Micromanipulator

-

Patch-clamp amplifier and data acquisition system

Procedure:

-

Prepare acute hippocampal slices or have cultured neurons ready for recording.

-

Continuously perfuse the recording chamber with oxygenated aCSF.

-

Pull patch pipettes with a resistance of 3-7 MΩ when filled with intracellular solution.

-

Under microscopic guidance, approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (giga-seal) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Record baseline synaptic activity (e.g., excitatory postsynaptic currents, EPSCs).

-

Bath-apply this compound at various concentrations and record the changes in the amplitude, duration, and kinetics of the EPSCs.

Neuroprotection Assay (6-Hydroxydopamine Model)

This assay is used to assess the neuroprotective effects of this compound against dopaminergic neuron degeneration, a model relevant to Parkinson's disease.

Materials:

-

SH-SY5Y cells or primary dopaminergic neurons

-

Cell culture medium

-

6-hydroxydopamine (6-OHDA)

-

This compound

-

MTT assay kit for cell viability

-

LDH assay kit for cytotoxicity

-

Fluorescent microscope and dyes for assessing apoptosis (e.g., Hoechst 33342 and Propidium Iodide)

Procedure:

-

Culture SH-SY5Y cells or primary dopaminergic neurons in appropriate multi-well plates.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).

-

Induce neurotoxicity by adding 6-OHDA to the culture medium.

-

After a 24-48 hour incubation period, assess cell viability and cytotoxicity using MTT and LDH assays, respectively.

-

Visualize and quantify apoptotic and necrotic cell death using fluorescence microscopy with appropriate stains.

-

Compare the results from this compound-treated groups to the 6-OHDA-only and vehicle control groups to determine the neuroprotective efficacy of this compound.

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway activated by this compound and a typical experimental workflow for its evaluation.

Caption: this compound potentiates AMPA receptor signaling, leading to increased BDNF expression and activation of pro-survival pathways.

Caption: A typical preclinical experimental workflow for the evaluation of a compound like this compound.

Pharmacokinetics

Detailed pharmacokinetic data for this compound, such as Cmax, T1/2, and AUC in various species, are not extensively available in the public domain. However, a general approach to determining these parameters would involve the following:

-

Animal Model: Utilize appropriate animal models, such as rats or mice.

-

Administration: Administer this compound via relevant routes (e.g., intravenous, intraperitoneal, oral).

-

Sample Collection: Collect blood samples at various time points post-administration.

-

Sample Preparation: Extract this compound from the plasma samples.

-

Analysis: Quantify the concentration of this compound in the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Modeling: Use pharmacokinetic software to model the concentration-time data and calculate key parameters.

Conclusion and Future Directions

The early preclinical data for this compound strongly support its role as a potent positive allosteric modulator of AMPA receptors with significant neurotrophic and neuroprotective effects. Its ability to upregulate BDNF highlights its therapeutic potential for a variety of CNS disorders characterized by neuronal dysfunction and loss. While the initial findings are promising, further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile, long-term safety, and efficacy in a broader range of disease models. The detailed experimental protocols and data presented in this whitepaper provide a solid foundation for future investigations into this compound and other ampakines.

References

CX614: A Technical Guide to its Classification as a "High Impact" Ampakine

For Researchers, Scientists, and Drug Development Professionals

Abstract

CX614 is a potent member of the ampakine class of drugs, known for its significant positive allosteric modulation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Its classification as a "high impact" ampakine stems from its profound effects on synaptic transmission and plasticity, primarily through its ability to attenuate AMPA receptor desensitization and deactivation. This technical guide provides a comprehensive overview of the preclinical data supporting this classification, detailing the quantitative pharmacology, experimental methodologies, and underlying signaling pathways. The information presented herein is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other high-impact ampakines in various neurological and psychiatric disorders.

Introduction

Ampakines are a class of compounds that enhance glutamatergic neurotransmission by positively modulating AMPA receptors. They are broadly categorized into "low impact" and "high impact" subtypes based on their distinct mechanisms of action and resulting physiological effects. While low-impact ampakines modestly affect receptor kinetics, high-impact ampakines, such as this compound, are characterized by their ability to dramatically alter AMPA receptor function. This includes a near-complete blockade of receptor desensitization, a significant slowing of the deactivation rate, and an increase in the apparent affinity of the receptor for its endogenous ligand, glutamate (B1630785).[1] These properties lead to a substantial amplification and prolongation of excitatory postsynaptic potentials (EPSPs), underlying the "high impact" designation.[1]

This guide will systematically present the quantitative data that defines this compound's pharmacological profile, provide detailed experimental protocols for key assays, and visualize the critical signaling pathways modulated by this compound.

Quantitative Data

The following tables summarize the key quantitative parameters that characterize the high-impact nature of this compound.

Table 1: Electrophysiological Effects of this compound

| Parameter | Value | Experimental System | Reference |

| EC₅₀ for Enhancement of fEPSP | 20 - 40 µM | Hippocampal Slices | [2] |

| EC₅₀ for Blocking Desensitization | 44 µM | Excised Patches | [2] |

| Slowing of Deactivation | 8.4-fold | Excised Patches | [2] |

| EC₅₀ for Enhancement of Glutamate-induced Currents | 32 µM | Cortical Neurons | [3] |

| Enhancement of Excitatory Postsynaptic Current (EPSC) Amplitude and Duration | Significant | Neuronal Cultures | [1] |

Table 2: Effects of this compound on Recombinant AMPA Receptors

| Receptor Subunit | EC₅₀ for Current Enhancement (µM) | Reference |

| GluR1 (flop) | 19 - 37 µM | [2] |

| GluR2 (flop) | 19 - 37 µM | [2] |

| GluR3 (flop) | 19 - 37 µM | [2] |

| Flip Variants | Slightly lower potency than flop | [2] |

Table 3: this compound-Induced Upregulation of Brain-Derived Neurotrophic Factor (BDNF)

| Parameter | Effect | Time Course | Experimental System | Reference |

| BDNF mRNA Levels | Dose-dependent increase | Peak at 12 hours, return to baseline by 48 hours (prolonged exposure) | Cultured Hippocampal Slices | [4] |

| BDNF Protein Levels | Significant increase | Elevated at 6, 24, and 48 hours | Cultured Hippocampal Slices | [4] |

| In Vivo BDNF mRNA | Significant increase (1 or 10 mg/kg, i.p.) | Not specified | P5 Mice Hippocampus and Cortex | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

Whole-Cell Patch-Clamp Electrophysiology in Hippocampal Slices

Objective: To measure the effect of this compound on AMPA receptor-mediated currents and excitatory postsynaptic potentials (EPSPs) in hippocampal neurons.

Materials:

-

Acute hippocampal slices (300-400 µm) from rodents.

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1 MgCl₂, saturated with 95% O₂/5% CO₂.

-

Intracellular solution containing (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with KOH.

-

This compound stock solution (e.g., 50 mM in DMSO).

-

Patch-clamp amplifier, micromanipulators, and data acquisition system.

Procedure:

-

Prepare acute hippocampal slices using a vibratome and allow them to recover in aCSF for at least 1 hour.

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

-

Visually identify pyramidal neurons in the CA1 region using infrared differential interference contrast (IR-DIC) microscopy.

-

Establish a whole-cell patch-clamp recording configuration.

-

Record baseline AMPA receptor-mediated EPSCs or EPSPs by stimulating Schaffer collateral afferents.

-

Bath-apply this compound at desired concentrations (e.g., 10-100 µM) and record the changes in the amplitude and kinetics (decay time constant) of the synaptic responses.

-

For voltage-clamp experiments, hold the neuron at -70 mV to record AMPA receptor-mediated currents in isolation from NMDA receptor currents.

-

To assess the effect on desensitization, apply rapid, repeated pulses of glutamate to an outside-out patch and measure the current decay in the presence and absence of this compound.

-

Data analysis involves measuring the peak amplitude, decay time constant, and steady-state current of the recorded responses.

In Situ Hybridization for BDNF mRNA

Objective: To quantify the changes in BDNF mRNA expression in brain tissue following this compound administration.

Materials:

-

Rodent brain tissue, fixed and cryoprotected.

-

Digoxigenin (DIG)-labeled antisense riboprobe for BDNF mRNA.

-

Hybridization buffer (e.g., containing 50% formamide, 5x SSC, 1% SDS, 50 µg/ml yeast tRNA, 50 µg/ml heparin).

-

Anti-DIG antibody conjugated to alkaline phosphatase (AP).

-

NBT/BCIP substrate for colorimetric detection.

-

Microscope with a digital camera for imaging.

Procedure:

-

Prepare 20 µm thick coronal brain sections using a cryostat and mount them on coated slides.

-